molecular formula C10H8ClN B3059077 8-(Chloromethyl)quinoline CAS No. 94127-04-5

8-(Chloromethyl)quinoline

Cat. No.: B3059077
CAS No.: 94127-04-5
M. Wt: 177.63 g/mol
InChI Key: BKDZLPUEWDNSGH-UHFFFAOYSA-N
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Description

8-(Chloromethyl)quinoline is an organic compound that belongs to the quinoline family. Quinolines are heterocyclic aromatic organic compounds with a double-ring structure composed of a benzene ring fused to a pyridine ring. The presence of a chloromethyl group at the 8th position of the quinoline ring makes this compound a valuable intermediate in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(Chloromethyl)quinoline typically involves the chloromethylation of quinoline. One common method is the reaction of quinoline with formaldehyde and hydrochloric acid under acidic conditions. This reaction introduces a chloromethyl group at the 8th position of the quinoline ring. The reaction can be represented as follows:

Quinoline+CH2O+HCl8-(Chloromethyl)quinoline\text{Quinoline} + \text{CH}_2\text{O} + \text{HCl} \rightarrow 8\text{-(Chloromethyl)quinoline} Quinoline+CH2​O+HCl→this compound

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. Catalysts and solvents may also be optimized to enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

8-(Chloromethyl)quinoline undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alcohols.

    Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.

    Reduction: Reduction reactions can convert the chloromethyl group to a methyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or primary amines are commonly used under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are employed.

Major Products Formed

    Nucleophilic Substitution: Products include 8-(azidomethyl)quinoline, 8-(thiomethyl)quinoline, and 8-(hydroxymethyl)quinoline.

    Oxidation: Products include 8-(formyl)quinoline and 8-(carboxyl)quinoline.

    Reduction: The major product is 8-methylquinoline.

Scientific Research Applications

8-(Chloromethyl)quinoline has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.

    Biology: It is used in the study of enzyme inhibitors and as a fluorescent probe for biological imaging.

    Medicine: The compound is investigated for its potential as an antimalarial, antibacterial, and anticancer agent.

    Industry: It is used in the production of dyes, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 8-(Chloromethyl)quinoline depends on its specific application. In medicinal chemistry, it often acts by interacting with biological targets such as enzymes or receptors. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The chloromethyl group can also form covalent bonds with nucleophilic residues in proteins, leading to irreversible inhibition.

Comparison with Similar Compounds

Similar Compounds

    8-Hydroxyquinoline: Known for its strong metal-chelating properties and used in various therapeutic applications.

    8-Methylquinoline: Lacks the reactive chloromethyl group but is used as an intermediate in organic synthesis.

    8-Aminoquinoline: Used in the synthesis of antimalarial drugs such as primaquine.

Uniqueness

8-(Chloromethyl)quinoline is unique due to the presence of the chloromethyl group, which provides a reactive site for further chemical modifications

Properties

IUPAC Name

8-(chloromethyl)quinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN/c11-7-9-4-1-3-8-5-2-6-12-10(8)9/h1-6H,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKDZLPUEWDNSGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)CCl)N=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80529406
Record name 8-(Chloromethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80529406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94127-04-5
Record name 8-(Chloromethyl)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80529406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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